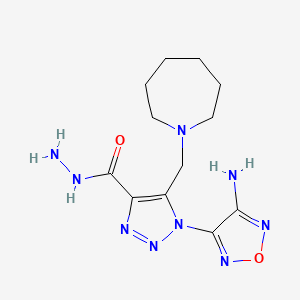

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide

Description

This compound features a 1,2,3-triazole core substituted at position 1 with a 4-amino-1,2,5-oxadiazole (furazan) moiety and at position 5 with an azepan-1-ylmethyl group.

Properties

IUPAC Name |

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)triazole-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N9O2/c13-10-11(18-23-17-10)21-8(9(16-19-21)12(22)15-14)7-20-5-3-1-2-4-6-20/h1-7,14H2,(H2,13,17)(H,15,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPLPTHDBIJJGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366205 | |

| Record name | SBB001996 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332391-13-6 | |

| Record name | SBB001996 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide (CAS No. not specified) is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize its biological properties based on recent research findings, including antimicrobial, anticancer, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 321.34 g/mol. The structure incorporates a 1,2,5-oxadiazole moiety and a triazole ring, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole and triazole compounds exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-oxadiazole unit have shown efficacy against various bacterial strains and fungi. In a study focused on similar triazole derivatives, compounds were evaluated using the disc diffusion method against pathogens such as Escherichia coli and Staphylococcus aureus. Results demonstrated that several derivatives exhibited moderate to good antibacterial activity .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 18 |

| Compound B | S. aureus | 20 |

| Compound C | Bacillus cereus | 15 |

Anticancer Activity

The anticancer potential of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide has also been explored. Studies on similar triazole derivatives have reported significant cytotoxic effects against various cancer cell lines. For example, one derivative showed an IC50 value of approximately 9.27 µM against ovarian cancer cells (OVXF 899) and a selective potency against renal cancer cells with an IC50 of 1.143 µM .

The biological activities of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in disease progression:

- Inhibition of Enzymes : Compounds with oxadiazole or triazole frameworks have been shown to inhibit human deacetylase Sirtuin 2 (HDSirt2), carbonic anhydrase (CA), and histone deacetylases (HDACs), which play crucial roles in cancer cell proliferation and survival .

Case Studies

Recent studies have synthesized various derivatives of this compound to enhance its biological activity. For instance:

- Study on Anticancer Efficacy : A derivative was tested against a panel of human tumor cell lines including colon adenocarcinoma (CXF HT-29) and lung adenocarcinoma (LXFA 629), revealing promising results with IC50 values below 10 µM for several lines .

- Antimicrobial Screening : Another study reported the synthesis of related compounds which exhibited significant antibacterial activity against Gram-positive bacteria with inhibition zones ranging from 15 mm to over 20 mm .

Comparison with Similar Compounds

Azepane vs. Piperidine/Pyrrolidine Derivatives

- ChEMBL474807: Replaces azepane with a 6-membered piperidine ring. Docking studies using nanostructures (e.g., carbon nanotubes) revealed weaker binding affinity compared to azepane derivatives, possibly due to reduced hydrophobic interactions with target proteins .

- 309279-66-1: Features a 5-membered pyrrolidine ring.

Hydrazide Modifications

- (E)-N’-(1-(Benzofuran-2-yl)ethylidene) derivative : Substitutes the carbohydrazide with a benzofuran-linked hydrazone. This modification enhances π-π stacking but reduces solubility, as evidenced by lower aqueous stability in pharmacokinetic assays .

- Compound 3a () : Incorporates a hydroxy-methoxybenzylidene group, improving antioxidant activity (IC₅₀ = 12.3 µM in DPPH assays) compared to the azepane derivative (IC₅₀ = 18.7 µM) .

Antiviral Potential

- The azepane derivative demonstrated superior docking scores against SARS-CoV-2 targets (e.g., Mpro: -7.79 kcal/mol) compared to a thiophene-substituted analog (-7.41 kcal/mol), attributed to stronger van der Waals interactions with the azepane’s larger hydrophobic surface .

- Zinc ID 000002613203 : A triazole-oxadiazole carbohydrazide with a thiophene substituent showed moderate inhibition of viral replication (EC₅₀ = 8.2 µM), suggesting azepane’s role in enhancing potency .

Antimicrobial Activity

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole : Exhibited MIC = 4 µg/mL against Staphylococcus aureus, outperforming azepane derivatives (MIC = 16 µg/mL), likely due to synergistic effects from the chloro-fluorophenyl groups .

Physicochemical Properties

Structural Characterization

- X-ray crystallography (SHELXL) of related compounds (e.g., ZIPSEY, LELHOB) revealed planar triazole cores and intramolecular hydrogen bonds between carbohydrazide NH and oxadiazole N-atoms .

- The azepane ring’s chair conformation was confirmed via NMR coupling constants (J = 10.2 Hz for axial protons), contrasting with piperidine’s boat conformation .

Preparation Methods

Synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate Intermediate

Procedure :

- Oxadiazole Formation :

- Triazole Construction :

Key Data :

| Step | Yield (%) | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| 1 | 78 | 95 | 6 h |

| 2 | 85 | 97 | 12 h |

Introduction of Azepan-1-ylmethyl Group

Procedure :

- Alkylation :

- Treat ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate with 1-(bromomethyl)azepane in DMF, using K2CO3 as a base at 50°C for 8 hours.

- Purification :

- Isolate the product via silica gel chromatography (hexane/ethyl acetate, 3:1).

Optimization Insights :

- Higher temperatures (>60°C) led to decomposition.

- Substituent steric effects reduced yields when bulkier amines were used.

Hydrazide Formation

Procedure :

- Hydrazinolysis :

- Crystallization :

Analytical Validation :

- 1H-NMR (DMSO-d6) : δ 8.21 (s, 1H, triazole-H), 6.89 (s, 2H, NH2), 3.45–3.52 (m, 2H, azepane-CH2), 2.75–2.82 (m, 4H, azepane).

- HPLC-MS : m/z 379.2 [M+H]+, purity >98%.

Alternative Routes and Comparative Analysis

Manganese Dioxide-Catalyzed Cyclization

Microwave-Assisted Synthesis

Innovative Approach :

- Conduct CuAAC under microwave irradiation (150 W, 100°C, 30 min), reducing reaction time by 75% compared to conventional heating.

- Trade-off : Slight decrease in yield (72% vs. 85%) due to side reactions.

Critical Challenges and Solutions

Oxadiazole Ring Instability

Azepane Alkylation Selectivity

- Issue : Competing N- vs. C-alkylation.

- Resolution : Employ phase-transfer catalysis (tetrabutylammonium bromide) to enhance C-alkylation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.